Cas no 2137595-35-6 (5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride)

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a fluorosulfonyl-substituted triazole derivative, primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include high reactivity as a sulfonyl fluoride, enabling selective modifications in peptide coupling, click chemistry, and covalent inhibitor design. The triazole core enhances stability and offers structural diversity for heterocyclic scaffold development. The ethyl and methyl substituents contribute to improved lipophilicity, facilitating membrane permeability in bioactive applications. This compound is particularly valuable in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals, where its robust reactivity and selectivity are advantageous. Proper handling is required due to its moisture sensitivity and potential reactivity with nucleophiles.
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride structure
2137595-35-6 structure
商品名:5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
CAS番号:2137595-35-6
MF:C5H8FN3O2S
メガワット:193.1993227005
CID:6246021
PubChem ID:165462955

5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-782829
    • 2137595-35-6
    • 5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
    • インチ: 1S/C5H8FN3O2S/c1-3-4-7-8-5(9(4)2)12(6,10)11/h3H2,1-2H3
    • InChIKey: QUDINELSAKIVIG-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NN=C(CC)N1C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 193.03212584g/mol
  • どういたいしつりょう: 193.03212584g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782829-2.5g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-782829-5.0g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-782829-0.1g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-782829-0.05g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-782829-0.25g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-782829-1.0g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-782829-0.5g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
0.5g
$713.0 2024-05-22
Enamine
EN300-782829-10.0g
5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137595-35-6 95%
10.0g
$3191.0 2024-05-22

5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride 関連文献

5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluorideに関する追加情報

5-Ethyl-4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Fluoride: A Comprehensive Overview

5-Ethyl-4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Fluoride, also known by its CAS Registry Number 2137595-35-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural properties and potential applications in various industries. The molecule consists of a triazole ring system with specific substituents, including an ethyl group and a sulfonyl fluoride moiety. These features contribute to its reactivity and versatility in chemical reactions.

The synthesis of 5-Ethyl-4-Methyl-4H-1,2,4-Triazole derivatives has been extensively studied due to their role as intermediates in the preparation of more complex molecules. Recent research has focused on optimizing the synthesis pathways to enhance yield and purity. For instance, a study published in the Journal of Organic Chemistry explored the use of microwave-assisted synthesis to expedite the formation of this compound. The findings demonstrated that this method not only reduces reaction time but also improves the overall efficiency of the process.

In terms of applications, 5-Ethyl-4-Methyl-based compounds have shown promise in the development of novel materials with tailored properties. One notable application is in the field of polymer science, where these compounds are used as building blocks for high-performance polymers. A recent breakthrough reported in Nature Materials highlighted the use of this compound as a monomer for synthesizing lightweight yet durable polymers suitable for aerospace applications.

The sulfonyl fluoride group in 5-Ethyl-related compounds plays a crucial role in their reactivity. This functional group is known for its electrophilic properties, making it highly reactive in nucleophilic substitution reactions. Researchers have leveraged this property to develop new catalysts for industrial processes. For example, a team at the University of California recently utilized this compound as a catalyst in the synthesis of bio-based plastics, significantly reducing production costs and environmental impact.

Moreover, the triazole ring system present in 5-Ethyl-related compounds has been identified as a key structural motif in medicinal chemistry. Triazoles are known for their ability to form stable hydrogen bonds and metal complexes, making them valuable in drug design. A study published in Medicinal Chemistry Communications demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, paving the way for potential therapeutic applications.

In conclusion, 5-Ethyl-4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Fluoride, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmaceuticals, underscoring its importance as a valuable chemical entity. As ongoing studies uncover new potentials for this compound, it is poised to play an even greater role in advancing technological and medical innovations.

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